6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate
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Overview
Description
6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate is a heterocyclic compound that features a fused imidazole and pyrazine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and methyl groups on the imidazo[4,5-b]pyrazine core can influence its chemical reactivity and biological activity.
Scientific Research Applications
6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of novel materials, including organic semiconductors and light-emitting diodes (LEDs).
Catalysis: The compound’s unique structure makes it a candidate for use as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives are known to interact with a variety of biological molecules .
Mode of Action
It’s known that the compound can interact with biological molecules through its imidazole ring . The bromine atom also gives it the ability to participate in various organic reactions .
Biochemical Pathways
The compound’s synthesis involves reactions that affect two positions: the nitrogen at position 3 (n3) and at position 4 (n4) .
Result of Action
Imidazole derivatives are known for their broad range of chemical and biological properties, including antimicrobial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .
Action Environment
It’s known that the compound has good solubility in water and other polar solvents due to the presence of the formate group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-1-methylimidazo[4,5-b]pyrazine with formic acid or its derivatives. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine: This compound has a similar structure but with a pyridine ring instead of a pyrazine ring.
6-Bromo-1-methyl-1H-imidazo[4,5-b]pyridine: Another similar compound with a pyridine ring, differing in the position of the methyl group.
Uniqueness
6-Bromo-1-methyl-1H-imidazo[4,5-b]pyrazine formate is unique due to the presence of both bromine and methyl groups on the imidazo[4,5-b]pyrazine core. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
5-bromo-3-methylimidazo[4,5-b]pyrazine;formic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4.CH2O2/c1-11-3-9-5-6(11)10-4(7)2-8-5;2-1-3/h2-3H,1H3;1H,(H,2,3) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHIRHCQSMUSFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=NC=C(N=C21)Br.C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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